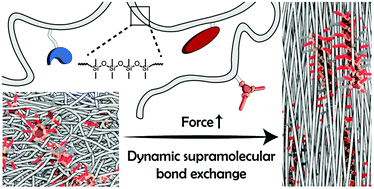Tuning polymer properties of non-covalent crosslinked PDMS by varying supramolecular interaction strength†
Polymer Chemistry Pub Date: 2020-03-25 DOI: 10.1039/D0PY00139B
Abstract
Non-covalently crosslinked polymeric networks are promising materials towards sustainable and recyclable plastics. Here, we present the post-functionalization of poly(dimethyl siloxane) (PDMS) with supramolecular moieties, attached as grafts to the PDMS backbone, to obtain recyclable PDMS networks. We select three different supramolecular motifs that differ in interaction strength and investigate how these differences affect the dynamic behavior of the networks. The introduction of dinitrohydrazones (hydz), which afford weak supramolecular interactions by π-stacking, resulted in a viscous material at room temperature. Stronger self-association was achieved by the introduction of benzene-1,3,5-carboxamides (BTAs) and ureidopyrimidinones (UPys), which self-assemble via triple and quadruple hydrogen bonding, respectively. This resulted in a thermoplastic elastomeric material for BTA-based PDMS and brittle materials for Upy-based PDMS. Time- and temperature-dependent mechanical measurements reveal that the dynamic nature of the supramolecular bonds becomes slower upon increasing the interaction strength. The polymers are fully recyclable by solvation or compression molding without the loss of material properties. Thereby, by using one linear PDMS backbone, we demonstrate how fundamentally different material properties are obtained by changing the supramolecular interaction strength and type of non-covalent crosslinks. These molecular insights broaden the scope and application of PDMS-based sustainable materials.


Recommended Literature
- [1] Multicolor tunable highly luminescent carbon dots for remote force measurement and white light emitting diodes†
- [2] Preparation of UV-curable functionalized phosphazene-containing nanotube/polyurethane acrylate nanocomposite coatings with enhanced thermal and mechanical properties†
- [3] Spatially and temporally understanding dynamic solid–electrolyte interfaces in carbon dioxide electroreduction
- [4] General Discussions of the Faraday Society/Faraday Discussions of the Chemical Society
- [5] Contribution of high-energy conformations to NMR chemical shifts, a DFT-BOMD study†
- [6] In situ grown cobalt phosphide (CoP) on perovskite nanofibers as an optimized trifunctional electrocatalyst for Zn–air batteries and overall water splitting†
- [7] Inside front cover
- [8] Solvent-free iodination of organic molecules using the I2/urea–H2O2 reagent system
- [9] Synthesis process and adsorption performance of temperature-sensitive ion-imprinted porous microspheres (ReO4−-TIIM) for the selective separation of ReO4−†
- [10] Secondary nucleation-mediated effects of stirrer speed and growth rate on induction time for unseeded solution

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 110-98-5
-
N-Allyl-2,2,2-trifluoroacetamide
CAS no.: 383-65-3
-
CAS no.: 4221-99-2
-
3-Acetyl-2,5-dimethylthiophene
CAS no.: 2530-10-1
-
CAS no.: 2602-61-1
-
CAS no.: 2756-87-8
-
CAS no.: 84-74-2









